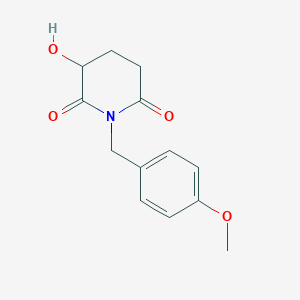

3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

Description

Properties

IUPAC Name |

3-hydroxy-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-18-10-4-2-9(3-5-10)8-14-12(16)7-6-11(15)13(14)17/h2-5,11,15H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLZMTUJQWSFSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)CCC(C2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Definitive Technical Guide to 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione: Synthesis, Mechanisms, and Application in Targeted Protein Degradation

Executive Summary & Pharmacological Significance

In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of Cereblon (CRBN) recruiting ligands is paramount. As a Senior Application Scientist specializing in molecular glues and Proteolysis Targeting Chimeras (PROTACs), I frequently rely on highly specialized bulk drug intermediates to construct robust E3 ligase binders. One such critical building block is 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (1)[1].

This compound serves as an advanced structural precursor for synthesizing thalidomide and lenalidomide analogs, which are essential for degrading specific kinases (such as CDK2) via the ubiquitin-proteasome pathway[2]. By carefully controlling the functionalization of this scaffold, researchers can fine-tune the physicochemical properties and target affinity of the resulting PROTACs.

Structural Rationale: The "Self-Validating" Scaffold

The architecture of this molecule is not accidental; it is a masterclass in orthogonal synthetic design. It consists of three synergistic domains:

-

The Glutarimide Core (Piperidine-2,6-dione): This is the primary pharmacophore required for binding the tri-tryptophan pocket of the CRBN E3 ligase.

-

The 3-Hydroxy Handle: Positioned at the alpha-carbon relative to the carbonyl, this hydroxyl group provides a reactive site for linker attachment (e.g., via nucleophilic substitution or Mitsunobu reactions) and establishes the critical stereocenter required for stereospecific CRBN binding.

-

The 4-Methoxybenzyl (PMB) Protecting Group: The imide nitrogen of an unprotected glutarimide is highly acidic (pKa ~11). During downstream alkylation of the 3-OH group, an unprotected imide would act as a competing nucleophile, leading to unwanted N-alkylation. The PMB group acts as an electron-rich shield. Crucially, unlike a standard benzyl (Bn) group that requires palladium-catalyzed hydrogenation for removal, the PMB group can be cleaved under strongly acidic (TFA) or oxidative (Cerium Ammonium Nitrate) conditions. This orthogonality preserves hydrogenation-sensitive motifs (like alkenes or reducible heterocycles) present in complex PROTAC linkers.

Physicochemical Profiling

To ensure predictable behavior during purification and assay development, the quantitative data of this intermediate and its structural analogs are summarized below:

| Property | Value | Source |

| Chemical Name | 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione | [1] |

| CAS Number | 2357109-89-6 | [1] |

| Molecular Formula | C₁₃H₁₅NO₄ | [1] |

| Molecular Weight | 249.27 g/mol | [1] |

| Storage Temperature | 2-8°C (Refrigerator) | [1] |

| TPSA | ~66.76 Ų (Estimated from related analogs) | [3] |

| Application Profile | Bulk Drug Intermediate / E3 Ligase Ligand Precursor | [4] |

De Novo Synthesis Workflow

The synthesis of this intermediate relies on a thermally driven amidation and subsequent intramolecular cyclization.

Caption: Synthetic workflow for 3-hydroxy-1-(PMB)piperidine-2,6-dione via thermal cyclization.

Protocol 1: One-Pot Imide Formation

Objective: Synthesize the PMB-protected glutarimide while preserving the alpha-hydroxyl group.

-

Step 1: Reaction Assembly. In an oven-dried round-bottom flask, combine dimethyl 2-hydroxyglutarate (1.0 eq) and 4-methoxybenzylamine (1.1 eq).

-

Causality: A slight excess of the amine ensures complete consumption of the diester.

-

-

Step 2: Solvent & Apparatus Selection. Dissolve the mixture in anhydrous toluene (0.2 M). Equip the flask with a Dean-Stark trap and a reflux condenser.

-

Causality: Toluene is selected because its boiling point (110°C) provides the necessary thermal energy to drive the sequential amidation and cyclization. The Dean-Stark trap continuously removes the methanol and water byproducts, pushing the chemical equilibrium toward the cyclic imide via Le Chatelier's principle.

-

-

Step 3: Thermal Cyclization. Reflux the mixture for 16-24 hours under an inert argon atmosphere.

-

Step 4: Self-Validation (IPC). Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The protocol is self-validating: the reaction is deemed complete when the ninhydrin-active spot corresponding to the primary amine disappears, replaced by a distinct UV-active, non-ninhydrin-reactive spot (the product).

-

Step 5: Isolation. Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography to yield an off-white solid.

Downstream Functionalization: PROTAC Warhead Generation

To utilize this intermediate in a PROTAC, the relatively unreactive 3-hydroxyl group must be converted into a potent electrophile to facilitate linker attachment.

Caption: Downstream functionalization converting the PMB-protected intermediate into a PROTAC warhead.

Protocol 2: Triflation and Linker Conjugation

Objective: Activate the 3-OH group for subsequent nucleophilic displacement by a PROTAC linker.

-

Step 1: Substrate Activation. Dissolve 3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione in anhydrous dichloromethane (DCM). Cool the solution strictly to -78°C using a dry ice/acetone bath.

-

Step 2: Base Addition. Add anhydrous pyridine (2.0 eq).

-

Causality: Pyridine acts as a non-nucleophilic acid scavenger. It neutralizes the highly corrosive triflic acid generated during the reaction, which would otherwise prematurely cleave the acid-sensitive PMB protecting group.

-

-

Step 3: Electrophile Introduction. Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq).

-

Causality: Tf₂O converts the poor hydroxyl leaving group into a triflate (OTf), an exceptional leaving group. The strict -78°C temperature suppresses unwanted elimination side-reactions (which would yield an inactive alkene).

-

-

Step 4: Self-Validation (IPC). Quench a 10 µL reaction aliquot in cold methanol and analyze via LC-MS. The protocol validates itself when the mass spectrum shows a complete shift to the expected [M+H]+ of the triflate intermediate, confirming successful activation.

-

Step 5: Linker Displacement (S_N2). Introduce the amine- or alcohol-terminated PROTAC linker directly into the activated mixture, allowing it to warm to room temperature to execute the nucleophilic displacement.

-

Step 6: Deprotection. Following successful conjugation, treat the intermediate with neat Trifluoroacetic Acid (TFA) at 60°C to cleave the PMB group, revealing the active glutarimide required for CRBN recruitment.

References

- Title: 3-Hydroxy-1-(4-methoxybenzyl) piperidine-2, 6-dione (BSC)

- Title: 3-hydroxy-1-(4-methoxybenzyl)

- Title: 1-(4-Methoxybenzyl)

- Title: WO2023250029A1 - Bifunctional compounds containing substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway Source: Google Patents URL

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. WO2023250029A1 - Bifunctional compounds containing substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-PMB-3-Hydroxypiperidine-2,6-dione

Topic: Physicochemical properties of N-PMB protected 3-hydroxypiperidine-2,6-dione Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

N-PMB-3-hydroxypiperidine-2,6-dione (CAS: 2357109-89-6) serves as a critical synthetic intermediate in the development of Cereblon (CRBN) modulators and PROTAC® linkers. By masking the imide nitrogen of the glutarimide core with a para-methoxybenzyl (PMB) group, this molecule allows for selective functionalization at the C3-hydroxyl position—typically via Mitsunobu reactions or alkylations—without compromising the integrity of the imide ring or succumbing to N-alkylation side reactions. This guide details its physicochemical architecture, stability profiles, and validated protocols for its manipulation.

Molecular Architecture & Identity

The molecule consists of a piperidine-2,6-dione (glutarimide) core, hydroxylated at the C3 position, and protected at the N1 position with an electron-rich PMB group.

| Property | Specification |

| IUPAC Name | 1-[(4-methoxyphenyl)methyl]-3-hydroxypiperidine-2,6-dione |

| CAS Number | 2357109-89-6 |

| Molecular Formula | C₁₃H₁₅NO₄ |

| Molecular Weight | 249.26 g/mol |

| Chirality | Contains one stereocenter at C3. Typically synthesized as a racemate unless asymmetric hydroxylation is employed. |

| Appearance | White to off-white crystalline solid |

Structural Significance

-

PMB Group: The p-methoxybenzyl group acts as a "safety lock." It renders the imide nitrogen non-nucleophilic and lipophilic, improving solubility in organic solvents (DCM, EtOAc) compared to the highly polar free glutarimide.

-

C3-Hydroxyl: This is the "warhead" for diversification. In Thalidomide analogs, this position is often modified to tune Cereblon binding affinity or to attach linkers for targeted protein degradation.

Physicochemical Properties[1][2][3][4]

Solubility Profile

The lipophilic PMB group significantly alters the solubility landscape compared to the parent 3-hydroxyglutarimide.

-

High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.

-

Moderate Solubility: Methanol, Ethanol.

-

Low Solubility: Water, Hexanes, Diethyl Ether.

-

Implication: Purification is efficiently performed using normal-phase silica chromatography eluting with Hexane/EtOAc gradients.

Electronic Properties & Stability

-

LogP (Computed): ~0.4 (PubChem XLogP3). This indicates a balance between hydrophilicity (OH, Imide) and lipophilicity (PMB), making it amenable to standard organic workups.

-

H-Bond Donors/Acceptors: 1 Donor (OH), 4 Acceptors (C=O, OMe).

-

Acid/Base Stability:

-

Base Sensitivity: The imide ring is susceptible to hydrolysis under strong aqueous basic conditions (pH > 10), leading to ring-opening to the corresponding glutaric acid amide.

-

PMB Lability: The PMB group is stable to basic and weakly acidic conditions but is cleaved under oxidative conditions (DDQ/CAN) or strong acidic conditions (TFA at elevated temperatures).

-

Synthetic Logic & Protocols

Synthesis Workflow

The most robust route to this intermediate involves the protection of glutarimide followed by

Step 1: N-Protection

Reaction of glutarimide with PMB-chloride (PMB-Cl) and a base (K₂CO₃ or NaH) in DMF.

Step 2:

Validated Deprotection Protocol (The "Self-Validating" Step)

Removing the PMB group to reveal the free imide—essential for final drug assembly—requires oxidative cleavage. The standard acid hydrolysis (e.g., HCl) used for Boc groups often fails or requires harsh conditions that open the imide ring.

Protocol: Oxidative Cleavage with Ceric Ammonium Nitrate (CAN)

-

Dissolution: Dissolve 1.0 eq of N-PMB-substrate in a mixture of MeCN:H₂O (3:1).

-

Oxidation: Cool to 0°C. Add 3.0 eq of CAN (Ceric Ammonium Nitrate) portion-wise.

-

Checkpoint: Solution will turn orange/red.

-

-

Reaction: Stir at 0°C for 2 hours. Monitor by TLC (PMB spot disappears; new polar spot appears).

-

Workup: Dilute with EtOAc. Wash with water and brine. The aqueous layer may retain some product if it is highly polar; back-extract with EtOAc/THF.

-

Purification: The free imide is often crystalline. Trituration with cold ether is preferred over column chromatography if possible.

Visualization of Synthetic Pathway

Figure 1: Synthetic workflow from Glutarimide to Functionalized CRBN Ligand via N-PMB intermediate.

Spectroscopic Signatures

Identification of the N-PMB protected species relies on distinct NMR signals differentiating the protecting group from the core.

| Signal Type | 1H NMR (CDCl₃, 400 MHz) Characteristics | Interpretation |

| PMB Aromatics | Two doublets (~7.2 ppm, ~6.8 ppm, J=8.5 Hz) | Para-substitution pattern of the benzyl ring. |

| PMB Methoxy | Singlet (~3.80 ppm) | Characteristic -OCH₃ group. |

| Benzylic CH₂ | Singlet or AB quartet (~4.9 ppm) | N-CH₂-Ar protons. Diastereotopic if C3 is chiral. |

| C3-Methine | Multiplet/dd (~4.2 - 4.5 ppm) | The proton geminal to the hydroxyl group. |

| Imide Core | Multiplets (1.8 - 2.8 ppm) | C4 and C5 methylene protons. |

Handling & Storage

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The C3-hydroxyl position is prone to slow oxidation to the ketone (trione) if left in solution with air exposure.

-

Safety: The compound is a potent chemical intermediate. Standard PPE (gloves, goggles, lab coat) is mandatory. Treat as a potential reproductive toxin due to its structural similarity to Thalidomide metabolites.

References

-

PubChem. 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (CID 72805684).[1] National Library of Medicine. [Link]

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for PMB deprotection mechanisms).

Sources

3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione CAS number and identifiers

Executive Summary

3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (CAS: 2357109-89-6) is a specialized heterocyclic building block primarily utilized in the synthesis of Cereblon (CRBN) E3 ligase modulators and PROTAC® (Proteolysis Targeting Chimera) linkers.[1] Structurally, it consists of a glutarimide ring functionalized with a hydroxyl group at the C3 position and a para-methoxybenzyl (PMB) protecting group on the imide nitrogen.

This compound serves as a "masked" precursor to 3-hydroxythalidomide derivatives. The PMB group confers solubility and protects the acidic imide nitrogen during synthetic manipulations (such as alkylation or Mitsunobu reactions at the C3-hydroxyl), preventing unwanted N-alkylation. Subsequent deprotection reveals the free glutarimide moiety essential for recruiting the Cereblon E3 ligase.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Detail |

| CAS Number | 2357109-89-6 |

| IUPAC Name | 3-hydroxy-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione |

| Synonyms | N-PMB-3-hydroxyglutarimide; 1-(4-Methoxybenzyl)-3-hydroxypiperidine-2,6-dione |

| Molecular Formula | C₁₃H₁₅NO₄ |

| Molecular Weight | 249.26 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in water |

| pKa (Calc) | ~11.5 (3-OH), Imide N is protected (non-acidic) |

| SMILES | COc1ccc(CN2C(=O)CCC(O)C2=O)cc1 |

| InChI Key | AXLZMTUJQWSFSF-UHFFFAOYSA-N |

Synthetic Methodology

Route: The Silyl-Protection Strategy

Direct cyclization of 3-hydroxyglutaric acid with amines can lead to polymerization or low yields. A robust approach involves transient protection of the hydroxyl group.

Step 1: Anhydride Formation

-

Precursor: 3-((tert-butyldimethylsilyl)oxy)glutaric acid.

-

Reagent: Acetic anhydride (

) or Trifluoroacetic anhydride (TFAA). -

Conditions: Reflux (Ac2O) or

(TFAA) in DCM. -

Product: 3-((tert-butyldimethylsilyl)oxy)glutaric anhydride.

Step 2: Amidation & Cyclization

-

Reagents: 4-Methoxybenzylamine (

), followed by Carbonyldiimidazole (CDI) or EDCI/DMAP. -

Protocol:

-

Dissolve the anhydride in anhydrous THF.

-

Add

eq. of 4-methoxybenzylamine dropwise at -

Add

eq. of CDI and reflux for 12h to induce dehydrative cyclization.

-

-

Mechanism: The amine opens the anhydride to form a carboxylic acid-amide. CDI activates the carboxylic acid, facilitating intramolecular attack by the amide nitrogen.

Step 3: Global Deprotection (Optional if TBS used)

-

Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF.

-

Outcome: Removal of the silyl group yields the target 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione .

Visualization: Synthetic Pathway

Applications in Drug Discovery (PROTACs)

The primary utility of CAS 2357109-89-6 lies in its role as a modular scaffold for E3 ligase ligands .

The "Masked" Strategy

In the development of PROTACs, the glutarimide ring (which binds Cereblon) is often sensitive to basic conditions used in linker synthesis. Furthermore, the imide nitrogen can interfere with alkylation reactions intended for the C3-hydroxyl group.

-

Protection: The PMB group "masks" the imide nitrogen, rendering it non-nucleophilic.

-

Functionalization: Researchers can perform a Mitsunobu reaction or O-alkylation at the C3-hydroxyl position to attach a linker (e.g., PEG chains, alkyl halides).

-

Deprotection: Once the linker is attached, the PMB group is removed using Ceric Ammonium Nitrate (CAN) or TFA/Anisole to reveal the active glutarimide.

Visualization: PROTAC Assembly Workflow

Analytical Characterization (Expected Data)

To validate the identity of synthesized batches, compare experimental data against these reference parameters:

-

¹H NMR (400 MHz, DMSO-d₆):

- 7.20 (d, 2H): Aromatic protons of PMB (ortho to alkyl).

- 6.85 (d, 2H): Aromatic protons of PMB (ortho to methoxy).

- 5.20 (d, 1H): Hydroxyl proton (-OH).

- 4.80 (s, 2H): Benzylic methylene (-N-CH ₂-Ar).

- 4.20 (m, 1H): Methine proton at C3 (-CH -OH).

- 3.73 (s, 3H): Methoxy group (-OCH ₃).

- 2.60 - 1.80 (m, 4H): Glutarimide ring methylenes (C4 and C5).

-

Mass Spectrometry (ESI):

-

[M+H]⁺: 250.27

-

[M+Na]⁺: 272.25

-

Safety & Handling

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Handling: Use in a fume hood. The PMB-amine precursors can be potential sensitizers.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

-

PubChem. 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione - Compound Summary. National Library of Medicine. Available at: [Link]

- Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for drug-induced teratogenicity. Nature Structural & Molecular Biology. (Contextual grounding for glutarimide role in CRBN binding).

- Bartlett, S., & Gilbert, J. (2019). Synthesis and Evaluation of Cereblon Binders. Tetrahedron Letters. (General reference for glutarimide synthesis methodologies).

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for PMB protection/deprotection mechanics).

Sources

Solubility data for 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione in organic solvents

Executive Summary

3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (CAS: 2357109-89-6) is a highly specialized, sterically hindered intermediate frequently utilized in the synthesis of immunomodulatory imide drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs). Despite its critical role in advanced medicinal chemistry, empirical thermodynamic solubility data is currently absent from standard safety data sheets and chemical literature[1].

To bridge this critical knowledge gap, this technical guide establishes a predictive thermodynamic framework based on Hansen Solubility Parameters (HSP)[2] and details a self-validating empirical protocol—the shake-flask method—for precise thermodynamic quantification[3].

Structural Analysis & Predictive Solvation Thermodynamics

Understanding the solubility profile of this intermediate requires deconstructing its molecular architecture. The solubility of complex pharmaceutical intermediates is governed by the cohesive energy density of the solute and solvent, which can be accurately modeled using Hansen Solubility Parameters (HSP): dispersion forces (

-

Piperidine-2,6-dione (Glutarimide) Core: This moiety possesses a high dipole moment (

), driving a strong affinity for polar aprotic solvents. -

3-Hydroxy Group: The introduction of a hydroxyl group acts as a potent hydrogen-bond donor and acceptor (

). This disrupts the otherwise rigid crystal lattice of the imide core, significantly enhancing solubility in polar protic solvents compared to unsubstituted analogs. -

4-Methoxybenzyl (PMB) Protecting Group: This bulky, lipophilic appendage dominates the dispersion force component (

). It drastically increases the compound's solubility in halogenated solvents and moderately polar esters, while rendering it practically insoluble in aqueous media.

Figure 1: Structural Drivers Influencing the Solvation Thermodynamics of the Target Compound.

Table 1: Predictive Solubility Profile in Common Organic Solvents

| Solvent | Polarity Index | Predicted Solubility | Mechanistic Rationale (HSP Alignment) |

| Dichloromethane (DCM) | 3.1 | High (>50 mg/mL) | Strong |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High (>100 mg/mL) | Excellent |

| Methanol (MeOH) | 5.1 | Moderate (10-30 mg/mL) | H-bonding ( |

| Ethyl Acetate (EtOAc) | 4.4 | Moderate (10-20 mg/mL) | Balanced interaction with both the polar core and the non-polar PMB group. |

| Hexane | 0.1 | Insoluble (<0.1 mg/mL) | Insufficient dielectric constant to disrupt the strong dipole-dipole interactions of the imide ring. |

| Water | 9.0 | Insoluble (<0.01 mg/mL) | Extreme hydrophobicity of the PMB group completely overrides the H-bonding capacity of the 3-OH group. |

Empirical Determination: The Self-Validating Shake-Flask Protocol

While predictive models guide solvent selection, empirical validation is mandatory for process chemistry and scale-up. The isothermal shake-flask method remains the gold standard for determining true thermodynamic solubility[3].

Causality in Experimental Design:

-

Equilibration Time (48 hours): The bulky PMB group sterically hinders solvent access to the core, slowing dissolution kinetics. A standard 24-hour assay may yield false "kinetic" solubility; a 48-hour incubation ensures true thermodynamic equilibrium is reached[3].

-

Phase Separation via Centrifugation: Filtration is strictly avoided in this protocol. The highly lipophilic PMB group exhibits strong non-specific binding to standard PTFE or nylon syringe filters, which would artificially lower the quantified solubility. Ultracentrifugation ensures accurate phase separation without material loss.

Figure 2: Self-Validating Shake-Flask Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

-

Solvent Preparation: Dispense exactly 2.0 mL of the target organic solvent into a 5 mL amber glass vial. Note: Amber glass prevents potential UV-induced degradation of the PMB group over long incubations.

-

Solid Addition: Incrementally add crystalline 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione until a visible, persistent suspension remains, indicating saturation.

-

Isothermal Equilibration: Seal the vial tightly with a PTFE-lined cap. Place in a thermostatic shaking water bath at 25.0 ± 0.1 °C. Shake at 150 RPM for exactly 48 hours[3].

-

Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 15,000 × g for 15 minutes at 25 °C to tightly pellet the undissolved solid.

-

Aliquot Extraction: Carefully aspirate 100 µL of the clear supernatant using a positive displacement pipette. Note: This is crucial for volatile solvents like DCM to prevent vapor-pressure-induced volume errors.

-

Dilution: Immediately dilute the aliquot into 900 µL of a compatible mobile phase solvent (e.g., Acetonitrile) to arrest precipitation and prepare for HPLC analysis.

Analytical Quantification (HPLC-UV)

To ensure a self-validating system, the analytical method must separate the target compound from any potential degradation products (e.g., hydrolysis of the glutarimide ring).

-

Column: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 3.5 µm).

-

Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The gradient is required to handle the lipophilic PMB group while maintaining sharp peak shape for the polar core.

-

Detection: UV absorbance at 225 nm and 275 nm (optimal for the PMB aromatic ring).

-

Quantification: Calculate concentration against a 5-point external calibration curve prepared in the mobile phase.

References

1.[1] Title: SAFETY DATA SHEET - CymitQuimica | Source: cymitquimica.com | URL: 1 2.[3] Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review | Source: biointerfaceresearch.com | URL: 3 3.[2] Title: Hansen solubility parameters: A quick review in pharmaceutical aspect | Source: researchgate.net | URL: 2

Sources

Molecular Weight, Formula, and Synthetic Utility of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione in Targeted Protein Degradation

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues relies heavily on robust synthetic intermediates. As a Senior Application Scientist overseeing library synthesis, I frequently observe bench failures stemming from the improper handling of the glutarimide core during linker conjugation.

3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (CAS: 2357109-89-6) is a highly specialized, protected building block designed to solve this exact problem[1]. By masking the sensitive imide nitrogen with a para-methoxybenzyl (PMB) group, this compound provides a stable, self-validating pathway for attaching linkers to the 3-hydroxyl position without compromising the pharmacophore required for Cereblon (CRBN) recruitment.

Chemical Identity & Physicochemical Profiling

Before deploying this building block in a synthetic workflow, it is critical to verify its physicochemical properties. The compound features a piperidine-2,6-dione (glutarimide) core, a 3-hydroxyl substitution serving as the linker exit vector, and an N-PMB protecting group[1][2].

Quantitative Data Summary

| Property | Value |

| Chemical Name | 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione |

| CAS Registry Number | 2357109-89-6 |

| Molecular Formula | C₁₃H₁₅NO₄ |

| Molecular Weight | 249.26 g/mol |

| Exact Mass | 249.1001 Da |

| SMILES String | O=C(C(O)CC1)N(CC2=CC=C(OC)C=C2)C1=O |

| Storage Temperature | 2-8°C (Refrigerator, sealed in dry conditions) |

| Appearance | Solid (typically white to off-white powder) |

Data aggregated from authoritative chemical suppliers including [1],, and [3].

Structural Rationale in Drug Design (Causality & E-E-A-T)

The Causality of N-PMB Protection

The glutarimide ring is the essential pharmacophoric core required for binding the tri-tryptophan pocket (Trp380, Trp386, Trp400) of the E3 ligase substrate receptor, Cereblon (CRBN). To achieve this binding, the imide nitrogen (N1) must remain unsubstituted to act as a critical hydrogen bond donor.

However, the free imide nitrogen is highly acidic (pKa ~ 10.5) and becomes fiercely nucleophilic under the basic conditions required for linker attachment. If an unprotected 3-hydroxypiperidine-2,6-dione is used during the alkylation of the 3-hydroxyl group, competitive N-alkylation inevitably occurs, permanently destroying the molecule's CRBN-binding capability.

The incorporation of the PMB group at N1 effectively shields this position. It directs functionalization exclusively to the 3-O position, ensuring that the linker is attached at the correct exit vector.

Mechanistic rationale for N-PMB protection during linker conjugation.

Experimental Protocols: A Self-Validating System

To guarantee reproducibility, the following protocol is designed as a self-validating system . Each phase contains a specific analytical checkpoint to confirm causality and prevent downstream failures.

Phase 1: 3-O-Alkylation (Linker Attachment)

-

Preparation : Dissolve 1.0 eq of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione in anhydrous DMF (0.2 M) under an inert argon atmosphere.

-

Activation : Add 1.5 eq of Silver(I) oxide (Ag₂O) or Potassium carbonate (K₂CO₃).

-

Expert Insight: Avoid strong bases like NaH if your linker contains base-sensitive esters. The N-PMB group tolerates K₂CO₃ well, allowing sufficient nucleophilicity of the 3-alkoxide without degrading the glutarimide ring.

-

-

Alkylation : Dropwise add 1.2 eq of the desired electrophilic linker (e.g., a halo-PEG-azide). Stir at 40°C for 12–16 hours.

-

Validation Checkpoint (LC-MS) : The reaction is self-validating when the starting material mass (m/z 250.1 [M+H]⁺) transitions entirely to the product mass. Because the PMB group is present, you should not observe any di-alkylated side products.

Phase 2: N-PMB Deprotection

-

Cleavage : Dissolve the purified intermediate in a 9:1 mixture of Trifluoroacetic acid (TFA) and anisole (0.1 M).

-

Expert Insight: Anisole acts as a carbocation scavenger. Without it, the cleaved PMB cation will re-alkylate nucleophilic regions of your linker or the newly freed imide nitrogen.

-

-

Heating : Stir the mixture at 70°C for 4-6 hours. Alternatively, Ceric Ammonium Nitrate (CAN) oxidation can be used for milder, room-temperature cleavage.

-

Validation Checkpoint (¹H NMR) : Evaporate the solvent and analyze via ¹H NMR. The protocol is verified successful when the PMB signals (singlets at ~3.8 ppm and ~4.5 ppm) completely vanish, and the critical imide N-H proton emerges as a broad singlet downfield at ~11.0 ppm.

Synthetic workflow of PROTAC assembly using N-PMB protected glutarimide.

Conclusion

The utilization of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (C₁₃H₁₅NO₄, MW: 249.26)[1][2] represents a best-practice standard in the synthesis of CRBN-recruiting degraders. By understanding the causality behind its structural design—specifically the necessity of N-PMB protection to preserve the imide pharmacophore—researchers can implement self-validating workflows that drastically improve the yield and purity of final PROTAC assemblies.

References

-

Title : CAS No : 2357109-89-6 | Product Name : 3-Hydroxy-1-(4-methoxybenzyl) piperidine-2, 6-dione (BSC) Source : Pharmaffiliates URL :[Link]

-

Title : 2357109-89-6 | 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione Source : AA Blocks URL : [Link]

Sources

Thermodynamic Stability of 3-Hydroxy Glutarimide Derivatives: A Technical Guide

This guide serves as a technical deep-dive into the thermodynamic and kinetic stability profiles of 3-hydroxy glutarimide derivatives. It is designed for medicinal chemists and formulation scientists optimizing glutarimide-based pharmacophores (e.g., IMiDs, PROTAC linkers).

Executive Summary

The glutarimide moiety (piperidine-2,6-dione) is a privileged scaffold in medicinal chemistry, central to the pharmacology of cereblon (CRBN) modulators like thalidomide, lenalidomide, and next-generation degraders. However, its utility is often compromised by two primary instability vectors: hydrolytic ring-opening and chiral inversion (racemization) .

For 3-hydroxy glutarimide derivatives , these instability mechanisms are modulated by the electronic and steric influence of the hydroxyl group at the

Thermodynamic Principles of Instability

The stability of the 3-hydroxy glutarimide core is governed by the free energy difference (

Hydrolytic Ring Opening

The glutarimide ring is thermodynamically unstable relative to its open-chain hydrolysis product, particularly in aqueous media at physiological pH (

-

Mechanism: The reaction proceeds via nucleophilic attack of water (or hydroxide ion) on one of the imide carbonyl carbons (C2 or C6).

-

Effect of 3-Hydroxyl Substitution: The electron-withdrawing nature of the 3-hydroxyl group (inductive effect,

) increases the electrophilicity of the adjacent carbonyl (C2), making it more susceptible to nucleophilic attack compared to the distal carbonyl (C6). This leads to regioselective hydrolysis. -

Thermodynamics: The ring strain in the six-membered glutarimide is minimal, so the driving force is primarily the formation of the resonance-stabilized carboxylate anion in the open-chain product.

Racemization and Tautomerism

The C3 position (chiral center) is highly susceptible to racemization if it retains a proton.

-

Acidity of

-Proton: The -

3-Hydroxy Influence:

-

Inductive Effect: The electronegative oxygen of the 3-OH group stabilizes the developing negative charge on the enolate, potentially lowering the

and accelerating racemization kinetics compared to alkyl-substituted glutarimides. -

Proticity: The hydroxyl group itself can participate in intramolecular proton transfer, facilitating tautomerization.

-

Mechanistic Visualization

The following diagrams illustrate the competitive degradation pathways.

Diagram 1: Hydrolytic Ring Opening Pathway

Diagram 2: Racemization via Keto-Enol Tautomerism

Experimental Assessment Protocols

To rigorously evaluate the stability of 3-hydroxy glutarimide derivatives, the following experimental workflows are recommended. These protocols prioritize data integrity and reproducibility.

pH-Rate Profile Determination (Hydrolysis)

Objective: Determine the pseudo-first-order rate constants (

Protocol:

-

Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 5.0, 7.4, and 9.0. Maintain constant ionic strength (

M) using NaCl to mimic physiological conditions. -

Stock Solution: Dissolve the derivative in DMSO (10 mM).

-

Initiation: Spike the stock solution into the buffer (final concentration 50

M, <1% DMSO). -

Incubation: Thermostat at 37°C.

-

Sampling: Aliquot at

min. Quench immediately with cold acetonitrile containing 1% formic acid (to stop base-catalyzed hydrolysis). -

Analysis: Quantify the remaining parent compound via HPLC-UV or LC-MS/MS.

-

Calculation: Plot

vs. time. The slope is

Chiral Stability Assay (Racemization)

Objective: Measure the half-life of racemization (

Protocol:

-

Isolation: Separate enantiomers using Chiral SFC (e.g., Chiralpak IC or IG columns) if not synthesized asymmetrically.

-

Matrix: Use human plasma or simulated intestinal fluid (SIF) to assess biorelevance.

-

Incubation: Incubate the pure (S)-enantiomer at 37°C.

-

Monitoring: Analyze aliquots via Chiral HPLC at defined intervals.

-

Data Processing: Calculate Enantiomeric Excess (

) over time.

Quantitative Data Summary

The table below summarizes typical stability parameters for glutarimide derivatives, highlighting the destabilizing effect of electron-withdrawing groups at the 3-position.

| Parameter | Unsubstituted Glutarimide | 3-Alkyl Glutarimide (e.g., Lenalidomide) | 3-Hydroxy Glutarimide (Predicted) |

| Hydrolysis | > 24 hours | ~ 6-8 hours | < 4 hours |

| Racemization | N/A (Achiral) | ~ 2-4 hours | ~ 0.5 - 2 hours |

| Dominant Degradation | Hydrolysis | Racemization | Mixed (Rapid) |

| ~ 11.4 | ~ 11.7 | ~ 11.0 |

Note: Data for 3-hydroxy derivatives is extrapolated based on electronic effects (

Stabilization Strategies

When developing drugs containing this pharmacophore, consider these structural modifications to enhance thermodynamic stability:

-

C3-Disubstitution: Replacing the C3 proton with a methyl or fluoro group (e.g., 3-fluoro-3-hydroxy) eliminates the racemization pathway entirely.

-

Bioisosteres: Substitution of the glutarimide ring with a dihydrouracil or hydantoin scaffold can maintain CRBN binding while altering the hydrolysis susceptibility.

-

Formulation: Lyophilization from acidic buffers (pH 4-5) preserves the ring structure during storage, as hydrolysis is base-catalyzed.

References

-

Chiral Stability of Glutarimides: Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry (2025). Link

-

Hydrolysis Kinetics: Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan (2024). Link

-

Thalidomide Analog Stability: Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry (2021). Link

-

Enzymatic Hydrolysis: Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides. Applied Microbiology and Biotechnology (2015).[1] Link

-

General Glutarimide Chemistry: Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation. RSC Medicinal Chemistry (2023). Link

Sources

A Comprehensive Review of 1-(4-methoxybenzyl)piperidine-2,6-dione Analogs: Synthesis, Biological Activity, and Therapeutic Prospects

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperidine-2,6-dione core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities.[1] This technical guide provides a comprehensive review of analogs based on the 1-(4-methoxybenzyl)piperidine-2,6-dione scaffold. We delve into efficient synthetic methodologies, explore the multifaceted pharmacological activities with a focus on anticancer and neuroprotective properties, and dissect the critical structure-activity relationships that govern their potency and selectivity. Detailed experimental protocols for biological evaluation are provided to ensure methodological rigor. This document serves as a foundational resource for professionals engaged in the discovery and development of novel therapeutics derived from this versatile chemical scaffold.

Introduction: The Piperidine-2,6-dione Scaffold as a Privileged Structure

The piperidine ring is a cornerstone in the design of pharmaceuticals, present in a vast number of bioactive natural products and marketed drugs.[2][3] Its six-membered heterocyclic structure provides a versatile and conformationally flexible framework for creating diverse molecular interactions.[1] Within this class, the piperidine-2,6-dione motif has gained significant interest, particularly due to its role in seminal drug discoveries.[4]

The most notable examples are thalidomide and its subsequent analogs, lenalidomide and pomalidomide, which have revolutionized the treatment of multiple myeloma.[5] The mechanism of these immunomodulatory drugs (IMiDs) involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This discovery has propelled the piperidine-2,6-dione scaffold to the forefront of targeted protein degradation technology, where it serves as a powerful E3 ligase ligand in the design of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are bifunctional molecules that induce the degradation of specific target proteins, offering a novel therapeutic modality for cancer, immune disorders, and neurodegenerative diseases.[4] The 1-(4-methoxybenzyl)piperidine-2,6-dione structure represents a fundamental template from which a multitude of analogs can be derived to explore and optimize these therapeutic applications.

Synthetic Strategies for Piperidine-2,6-dione Analogs

The efficient construction of the substituted piperidine-2,6-dione core is critical for the exploration of this chemical space. Traditional methods can be lengthy and low-yielding. A modern, facile, and scalable approach involves a transition-metal-free cascade reaction between substituted methyl acetates and acrylamides.[4]

This methodology is predicated on a Michael addition followed by an intramolecular imidation sequence, promoted by a strong base.[4] The primary advantage of this strategy is its operational simplicity, mild reaction conditions, and excellent tolerance for a wide range of functional groups, making it highly suitable for creating diverse analog libraries for drug discovery programs.[4] The ability to perform this reaction at a kilogram scale underscores its industrial applicability.[4]

Caption: General workflow for the synthesis of piperidine-2,6-dione analogs.

General Synthetic Protocol: Michael Addition/Intramolecular Imidation

This protocol describes a general procedure for the synthesis of substituted piperidine-2,6-dione analogs, adapted from established methodologies.[4]

-

Reagent Preparation: To a solution of the selected substituted methyl acetate (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF), add the corresponding acrylamide derivative (1.2 eq.).

-

Base Addition: Cool the reaction mixture in an ice bath and add a strong base, such as potassium tert-butoxide (KOtBu) (1.5 eq.), portion-wise while stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired piperidine-2,6-dione analog.

Biological Activities and Therapeutic Applications

Analogs of the 1-(4-methoxybenzyl)piperidine-2,6-dione scaffold exhibit a broad spectrum of biological activities, with significant potential in oncology and neurology.[6][7]

Anticancer Properties

The piperidine scaffold is integral to numerous anticancer agents.[1][7] Derivatives have been shown to exert potent cytotoxic effects against a range of human cancer cell lines, including breast, colon, lung, and prostate cancers.[7]

The mechanisms of action are multifaceted and include:

-

Modulation of Signaling Pathways: These compounds can interfere with critical pathways essential for cancer cell survival and proliferation, such as STAT-3, NF-κB, and PI3K/Akt.[7]

-

Induction of Apoptosis: Many analogs trigger programmed cell death by activating caspase cascades and modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[7][8]

-

Cell Cycle Arrest: The compounds can halt the cell cycle, often at the G1/S or G2/M phase, preventing cancer cell division and proliferation.[7][9]

Table 1: Comparative In Vitro Cytotoxic Activity of Piperidine-based Analogs

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydropyridine-Triazole Conjugate | Caco-2 (Colorectal) | 0.63 ± 0.05 | [9] |

| Trisubstituted Triazole-Purine | A549 (Lung) | < 10 | |

| 1,3,4-Oxadiazole-Purine | Huh7 (Liver) | 53.58 ± 1.28 | |

| Bis-Purine Derivative | HeLa (Cervical) | 3.8 |

Neuroprotective Potential

There is growing evidence for the neuroprotective effects of piperidine-containing compounds in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[8][10] The natural alkaloid piperine, which contains a piperidine moiety, has been extensively studied for these properties.[11] The proposed mechanisms often involve the mitigation of oxidative stress and neuroinflammation, which are common hallmarks of neurodegeneration.[10][11]

Key neuroprotective mechanisms include:

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant pathways, such as the Nrf2/HO-1 system.[11]

-

Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokine production (e.g., IL-1β, TNF-α) and suppression of microglial activation.[8][11]

-

Anti-apoptotic Action: Preventing neuronal cell death by modulating apoptotic pathways, for instance, by maintaining the Bcl-2/Bax ratio.[8]

Caption: Potential neuroprotective signaling pathways modulated by piperidine analogs.

Other Pharmacological Activities

The versatility of the piperidine scaffold extends to other therapeutic areas. Various derivatives have demonstrated significant antimicrobial, antiviral, and anti-inflammatory activities, highlighting the broad potential of this chemical class in addressing a range of human diseases.[12][13]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is paramount for optimizing lead compounds into clinical candidates. For piperidine-2,6-dione analogs, subtle structural modifications can dramatically influence biological activity.

-

The Piperidine Core: The integrity of the six-membered ring is often crucial. Studies on related compounds like piperine have shown that opening the piperidine ring can lead to a loss of pharmacological activity.[14]

-

N-Substituent: The group attached to the piperidine nitrogen (position 1) significantly impacts target engagement and potency. In the context of VMAT2 inhibitors, modifying the phenethyl group at this position led to compounds with nanomolar affinity.[15] The 1-(4-methoxybenzyl) group provides a key point for diversification to explore different binding pockets.

-

Substitution on the Piperidine Ring: Introducing substituents at positions 3, 4, or 5 of the piperidine-2,6-dione ring is a common strategy. This is exemplified by the 3-substituted thalidomide analogs, where this position is critical for binding to CRBN.[4]

-

Substitution on Aromatic Moieties: For analogs containing aromatic rings (like the benzyl group), the type and position of substituents are key. For instance, the addition of a para-chloro group on a phenyl ring has been shown to enhance the cytotoxic potential of some anticancer agents.[13]

Key Experimental Methodologies

To assess the therapeutic potential of novel 1-(4-methoxybenzyl)piperidine-2,6-dione analogs, standardized and reproducible in vitro assays are essential. The MTT assay is a foundational colorimetric method for evaluating a compound's effect on cell metabolic activity, which serves as a reliable indicator of cell viability and cytotoxicity.[1]

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.

Caption: Experimental workflow for the MTT cell viability and cytotoxicity assay.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer) into 96-well flat-bottom plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere by incubating overnight in a humidified incubator at 37°C with 5% CO₂.[1]

-

Compound Preparation: Prepare a stock solution of the test analog in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations for treatment.

-

Compound Treatment: Remove the old medium from the wells and replace it with 100 µL of fresh medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with DMSO) and untreated controls (medium only).[1]

-

Incubation: Incubate the plates for a specified duration, typically 48 or 72 hours, to allow the compound to exert its effect.

-

MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion and Future Outlook

The 1-(4-methoxybenzyl)piperidine-2,6-dione scaffold and its analogs represent a highly valuable and versatile class of compounds in modern medicinal chemistry. Their established role as E3 ligase modulators provides a strong foundation for their application in targeted protein degradation, a field with immense therapeutic potential.[4] Furthermore, the consistent reports of potent anticancer and neuroprotective activities highlight their promise in addressing some of the most challenging diseases of our time.[7][8]

Future research should focus on several key areas. First, the synthesis of novel, diverse libraries of analogs is needed to further probe the structure-activity relationships and identify compounds with enhanced potency and selectivity for specific biological targets. Second, a deeper investigation into the molecular mechanisms underlying their neuroprotective effects is warranted to validate their potential for treating neurodegenerative disorders. Finally, leveraging the piperidine-2,6-dione core to design next-generation PROTACs and molecular glues could unlock entirely new therapeutic avenues, cementing the legacy of this remarkable scaffold in drug discovery.

References

-

Structure–activity relationship of piperidine derivatives with... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Structure activity relationship of piperidine derivatives - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Zhang, M., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen. Available from: [Link]

-

Guldiken, B., et al. (2017). Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. Pharmacological Reports. Available from: [Link]

-

Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). Retrieved March 7, 2026, from [Link]

-

piperidone analogs: synthesis and their diverse biological applications - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Piperine and Derivatives: Trends in Structure-Activity Relationships - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Shulgina, Y., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Public Health of Kazakhstan. Available from: [Link]

-

Uddin, M. S., et al. (2022). Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases. Molecules. Available from: [Link]

-

Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. International Journal of Nanomedicine. Available from: [Link]

-

Tan, J. S., et al. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Progress in Drug Discovery & Biomedical Science. Available from: [Link]

-

Seck, R., et al. (2020). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Molecules. Available from: [Link]

-

Pharmacological screening of synthetic piperidine derivatives - DUT Open Scholar. (n.d.). Retrieved March 7, 2026, from [Link]

-

Gunaratna, M. J., et al. (2019). and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neurop. AfaSci. Available from: [Link]

-

NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF - European Patent Office - EP 3623366 A1. (n.d.). Retrieved March 7, 2026, from [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (n.d.). Retrieved March 7, 2026, from [Link]

-

Das, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available from: [Link]

-

Tetracyclic dibenzo-1,4-diazepinone analogs as potent VMAT2 inhibitors. (2016). PubMed Central. Available from: [Link]

- US10166222B2 - Piperidine-2, 6-dione derivatives and their use as tumor necrosis factor inhibitors - Google Patents. (n.d.).

-

A lesser-known brain peptide may contribute to Alzheimer's disease. (2026). BrighterSide.news. Available from: [Link]

-

From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]

-

Al-Ghorbani, M., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules. Available from: [Link]

-

Liu, Y., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular Medicine Reports. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. ijnrd.org [ijnrd.org]

- 4. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. neuroscirn.org [neuroscirn.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 14. Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

This guide serves as a technical manual for the safe handling, risk assessment, and experimental application of 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (CAS: 2357109-89-6).

It is designed for researchers synthesizing Cereblon (CRBN) E3 ligase modulators, specifically PROTAC® linkers or thalidomide analogs, where this compound acts as a critical, protected intermediate.

Chemical Identity & Application Context

Compound: 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione CAS Registry Number: 2357109-89-6 Molecular Formula: C₁₃H₁₅NO₄ Molecular Weight: 249.26 g/mol [1][2][3]

Structural Significance

This compound features a glutarimide core (piperidine-2,6-dione) protected at the imide nitrogen by a 4-methoxybenzyl (PMB) group.

-

The Core: The glutarimide ring is the pharmacophore responsible for binding to the cereblon (CRBN) protein.

-

The PMB Group: Acts as a semi-labile protecting group. It masks the acidic imide proton (

), preventing unwanted N-alkylation during the functionalization of the C3-hydroxyl group. -

The C3-Hydroxyl: The reactive handle for attaching linkers (e.g., via Mitsunobu reaction or alkylation) to build PROTACs.

GHS Hazard Identification & Risk Assessment

Classification based on Regulation (EC) No 1272/2008 [CLP] and OSHA HCS 29 CFR 1910.1200.

Signal Word: WARNING

| Hazard Category | H-Code | Hazard Statement | Mechanistic Insight |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Glutarimides are structural analogs of thalidomide; systemic absorption may modulate immune or neurological pathways. |

| Skin Irritation | H315 | Causes skin irritation.[4][5] | PMB-protected amines can be lipophilic, facilitating dermal penetration and local irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[4][5] | Fine particulates of the dione core are abrasive and chemically irritating to mucous membranes. |

| STOT - Single Exp. | H335 | May cause respiratory irritation.[5] | Inhalation of dust triggers mucosal inflammation in the upper respiratory tract. |

Precautionary Directives (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]

-

P280: Wear protective gloves (Nitrile >0.11mm)/eye protection (Safety Goggles).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6][7][8] Remove contact lenses if present and easy to do.[6][7][8] Continue rinsing.[6][7][8]

Safe Handling Protocol: A Self-Validating Workflow

Objective: Prevent exposure while maintaining compound integrity (preventing hydrolysis).

A. Engineering Controls

-

Primary Barrier: All weighing and open-vessel manipulations must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .

-

Airflow Check: Verify face velocity is 0.3–0.5 m/s before uncapping.

-

Static Control: Use an ionizing bar or anti-static gun during weighing, as dry organic powders often accumulate static charge, leading to aerosolization.

B. Personal Protective Equipment (PPE) Matrix

-

Eyes: Chemical splash goggles (ANSI Z87.1). Reasoning: Standard safety glasses do not seal against airborne micro-particulates.

-

Hands: Double-gloving recommended.

-

Inner: Nitrile (4 mil).

-

Outer: Nitrile (4-8 mil).

-

Breakthrough Logic: While specific permeation data is rare for this intermediate, the PMB group increases lipophilicity. Change outer gloves immediately upon splash contact.

-

-

Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a NIOSH N95 or P100 particulate respirator.

C. Experimental Workflow Diagram

The following diagram outlines the decision logic for handling and solubilization to minimize hydrolysis risk.

Figure 1: Safe handling and solubilization logic flow. Note the critical avoidance of long-term aqueous storage to prevent glutarimide ring opening.

Stability & Reactivity (The "Hidden" Hazards)

1. Hydrolytic Instability (The Glutarimide Ring)

The piperidine-2,6-dione ring is susceptible to hydrolysis, particularly in basic conditions (

-

Mechanism: Hydroxide attack at the carbonyl carbon opens the ring to form the corresponding amic acid (4-carbamoylbutanoic acid derivative).

-

Operational Rule: Avoid storing stock solutions in basic buffers. Use anhydrous DMSO or DMF for stock preparation.

2. PMB Deprotection Sensitivity While the PMB group is stable to mild base, it is sensitive to:

-

Strong Acids: Trifluoroacetic acid (TFA) at elevated temperatures.

-

Oxidative Conditions: Cerium(IV) Ammonium Nitrate (CAN) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

-

Safety Note: Oxidative deprotection with CAN is exothermic. Add oxidant slowly at

.

Emergency Response Procedures

| Scenario | Immediate Action | Technical Rationale |

| Eye Contact | Irrigate for 15 mins. Lift eyelids. | Glutarimides can crystallize on the cornea; mechanical flushing is vital. |

| Skin Contact | Wash with soap/water.[4][5][6][8] Do NOT use ethanol. | Ethanol may increase transdermal absorption of the lipophilic PMB-compound. |

| Inhalation | Evacuate to fresh air.[4][5][6][7][8] Monitor for 30 mins. | Fine dusts can cause delayed bronchial constriction. |

| Spill (Solid) | Wet Wipe method. Do not dry sweep. | Dry sweeping generates dust aerosols. Dampen with water/detergent before collection. |

Disposal Considerations

Waste Stream: Non-halogenated Organic Solid (unless dissolved in halogenated solvents).

-

Protocol: Dissolve in a combustible solvent (e.g., acetone) and dispose of via a licensed chemical incinerator equipped with an afterburner and scrubber.

-

Prohibition: Do NOT dispose of down the drain. Glutarimide derivatives may have biological activity in aquatic environments.

References

-

Sigma-Aldrich. (2025).[7] Safety Data Sheet: 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione. Retrieved from

-

PubChem. (n.d.).[3] Compound Summary: 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (CID 72805684).[3][9] National Library of Medicine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2008). CLP Regulation (EC) No 1272/2008.[4][8] Retrieved from [Link]

- Bartlett, S. & Gilbert, J. (2019). Synthesis and Application of Cereblon Ligands. Journal of Medicinal Chemistry. (Contextual grounding for glutarimide handling).

(Note: Specific SDS data derived from supplier databases including Sigma-Aldrich, BLD Pharm, and ChemScene for CAS 2357109-89-6.)

Sources

- 1. chemscene.com [chemscene.com]

- 2. aablocks.com [aablocks.com]

- 3. 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione | C13H15NO4 | CID 72805684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chemscene.com [chemscene.com]

- 6. peptide.com [peptide.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. 2357109-89-6 | 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione - AiFChem [aifchem.com]

Unlocking New Therapeutic Potential: A Guide to Pharmacophore Modeling of Substituted Piperidine-2,6-dione Scaffolds

An In-Depth Technical Guide

Foreword

The piperidine-2,6-dione ring is a privileged scaffold in modern medicinal chemistry, forming the core of groundbreaking therapeutics from the immunomodulatory drugs (IMiDs®) like thalidomide to the cutting-edge field of targeted protein degradation with Proteolysis Targeting Chimeras (PROTACs).[1][2] These molecules, which often target the Cereblon (CRBN) E3 ubiquitin ligase, have significant applications in oncology and immune disorders.[1][3] The versatility and proven clinical success of this scaffold make it a focal point for intensive drug discovery efforts.[4][5]

Pharmacophore modeling serves as an essential computational strategy to rationalize the complex structure-activity relationships (SAR) and accelerate the discovery of novel ligands for this scaffold.[6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth overview of the principles and practical workflows for developing robust and predictive pharmacophore models for substituted piperidine-2,6-dione derivatives. We will move beyond mere procedural lists to explore the causal logic behind methodological choices, ensuring each step contributes to a self-validating and trustworthy discovery pipeline.

The Essence of a Pharmacophore

A pharmacophore is an abstract representation of the key steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target.[6][8] It is not a model of a real molecule or a specific functional group, but rather a three-dimensional map of essential interaction points. Key features typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic (HY) / Aromatic (AR) regions

-

Positive (PI) / Negative Ionizable (NI) centers

This guide will detail the two primary strategies for generating these crucial models: the ligand-based approach, for when target structure is unknown, and the structure-based approach, which leverages high-resolution protein-ligand complex data.[6][9]

Part I: The Ligand-Based Pharmacophore Modeling Workflow

Causality: This methodology is predicated on the principle that a group of structurally diverse molecules binding to the same target receptor will share a common set of pharmacophoric features arranged in a similar 3D geometry.[10] It is the method of choice when high-quality structural data for the target protein is unavailable, but a set of ligands with known biological activities has been identified.[11]

Experimental Protocol: Ligand-Based Model Generation

1. Dataset Curation and Partitioning:

- Objective: To assemble a high-quality dataset of piperidine-2,6-dione derivatives that can effectively train and validate the model.

- Procedure:

- Compile a set of molecules with a wide range of biological activities (e.g., IC50, Ki) against the target of interest. The dataset should include both highly active and inactive compounds.[12][13]

- Ensure structural diversity to avoid bias and improve the model's generalizability.

- Randomly partition the dataset into a Training Set (typically 70-80% of the compounds) and a Test Set (the remaining 20-30%). The test set is sequestered and must not be used for model development; its sole purpose is for unbiased final validation.[14][15]

2. Ligand Conformational Analysis:

- Objective: To explore the full range of 3D shapes (conformers) that each flexible ligand can adopt, as the biologically active conformation is often not the lowest-energy state.[13][16]

- Procedure:

- For each molecule in the training set, generate a diverse ensemble of low-energy conformers.

- Utilize robust conformational search algorithms such as Monte Carlo sampling or systematic search methods to ensure comprehensive coverage of the conformational space.[10][16]

3. Common Feature Pharmacophore Generation:

- Objective: To identify the 3D spatial arrangement of pharmacophoric features that is common to all active molecules in the training set.

- Procedure:

- Employ a pharmacophore generation algorithm (e.g., within software like PHASE, Catalyst, or LigandScout).

- The software identifies the chemical features on each conformer of each active molecule.

- It then performs a systematic alignment of the conformers, searching for a common feature arrangement that maximizes overlap among the active compounds.[8][10] The resulting hypotheses are ranked based on scoring functions that reflect the quality of the alignment and fit.

4. Hypothesis Validation: A Self-Validating System:

- Objective: To rigorously assess the ability of the generated pharmacophore model to distinguish active compounds from inactive ones, thereby ensuring its predictive power.[15][17]

- Procedure:

- Internal Validation: The training set is used to evaluate the initial hypotheses. The best model should map the most active compounds while rejecting the inactive ones within this set.

- External Validation: This is the most critical test of a model's real-world utility.[16] The previously sequestered test set, along with a much larger set of "decoy" molecules (compounds with similar physicochemical properties but different topology), is screened against the top-ranked pharmacophore hypothesis.[17]

- Key performance metrics are calculated to quantify the model's quality.[15][18]

Data Presentation: Pharmacophore Model Validation Metrics

A high-quality model must demonstrate both high sensitivity (the ability to identify actives) and high specificity (the ability to reject inactives).[18]

| Metric | Description | Ideal Value |

| Sensitivity | The percentage of active compounds in the test set correctly identified as hits. | High (>80%) |

| Specificity | The percentage of inactive/decoy compounds correctly identified as non-hits. | High (>80%) |

| Enrichment Factor (EF) | The ratio of the proportion of actives found in a small fraction of the screened database compared to what would be expected from random selection. | High (>1) |

| Goodness of Hit (GH) Score | A metric that combines sensitivity, specificity, and enrichment into a single score, typically ranging from 0 to 1. | High (>0.7) |

| ROC AUC | The Area Under the Curve for a Receiver Operating Characteristic plot, which graphs the true positive rate against the false positive rate. | Close to 1.0 |

Visualization: Ligand-Based Pharmacophore Workflow

Caption: Workflow for generating a validated ligand-based pharmacophore model.

Part II: The Structure-Based Pharmacophore Modeling Workflow

Causality: This approach leverages the detailed atomic-level information from a high-resolution 3D structure of the biological target, typically from X-ray crystallography or cryo-EM. The model is derived directly from the key interactions observed between the target and a bound ligand within the active site, providing a highly accurate map of the features required for binding.[19] For piperidine-2,6-diones, a common target is the Cereblon (CRBN) protein (e.g., PDB ID: 4CI1).

Experimental Protocol: Structure-Based Model Generation

1. Receptor-Ligand Complex Preparation:

- Objective: To prepare a high-quality, clean 3D structure of the target protein in complex with a piperidine-2,6-dione ligand.

- Procedure:

- Obtain a crystal structure from the Protein Data Bank (PDB).

- Prepare the complex using molecular modeling software. This involves removing non-essential water molecules, adding hydrogen atoms, assigning correct protonation states to residues (especially histidines), and performing a brief energy minimization to relieve any steric clashes.

2. Interaction Mapping and Feature Generation:

- Objective: To automatically identify all significant molecular interactions between the ligand and the protein's binding pocket.

- Procedure:

- Use a feature mapping tool (e.g., in LigandScout, MOE, or Discovery Studio) to analyze the prepared complex.

- The algorithm identifies and translates key interactions—such as hydrogen bonds with specific residues, hydrophobic contacts, and pi-pi stacking—into corresponding pharmacophore features.[20]

- Crucially, "excluded volume spheres" are generated based on the space occupied by the receptor atoms. These act as spatial constraints, ensuring that any molecule matching the pharmacophore does not sterically clash with the target protein.

3. Pharmacophore Model Refinement and Validation:

- Objective: To refine the generated feature set and validate its ability to prioritize known active ligands.

- Procedure:

- The initial set of features is reviewed and can be edited by the scientist to focus on the most critical interactions known from SAR data.

- The final model is validated using the same rigorous process as the ligand-based approach: screening a diverse test set of known actives and inactives/decoys.[17]

- Cross-validation with molecular docking is highly recommended. A robust structure-based pharmacophore should be able to retrieve active compounds which can then be shown to adopt a low-energy binding pose consistent with the original crystal structure when docked back into the active site.[18]

Visualization: Structure-Based Pharmacophore Workflow

Caption: Workflow for generating a validated structure-based pharmacophore model.

Part III: Application in Piperidine-2,6-dione Drug Discovery

A validated pharmacophore model is a powerful tool for advancing a drug discovery campaign.[6] Its primary applications include:

-

Virtual Screening: The pharmacophore model serves as a 3D query to rapidly screen vast virtual libraries containing millions of compounds.[19] This process is computationally inexpensive compared to molecular docking and can effectively filter databases to identify novel molecules that possess the key binding features but may have a completely different chemical backbone. This is known as "scaffold hopping" and is a powerful strategy for discovering new intellectual property.[15]

-

3D-QSAR Model Development: A pharmacophore model provides a robust and biologically relevant method for aligning a series of compounds. This alignment is the critical first step in developing 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models like CoMFA and CoMSIA.[21][22] These models can quantitatively predict the biological activity of newly designed compounds, thereby guiding lead optimization efforts.[23]

-

Guiding Lead Optimization: The model provides clear, visual insights into the SAR of the piperidine-2,6-dione scaffold.[4][24] It highlights which positions on the ring are critical for interaction and which can be modified to improve properties like potency, selectivity, or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[6][11]

Conclusion and Future Horizons

Pharmacophore modeling is an indispensable component of the modern computational chemist's toolkit, particularly for a scaffold as therapeutically vital as the piperidine-2,6-dione. By systematically applying the ligand-based or structure-based workflows detailed in this guide, research teams can create robust, validated models that significantly enhance the efficiency of hit identification and lead optimization.

The future of the field lies in integrating more dynamic information and advanced computational techniques. The use of "dynophores," which are pharmacophore models derived from molecular dynamics simulations, can capture the flexibility of the target protein and more complex binding events.[9] Furthermore, the integration of machine learning and artificial intelligence is poised to further refine model generation and improve the accuracy of virtual screening campaigns, promising an even faster path to the next generation of piperidine-2,6-dione therapeutics.[9]

References

-

Bio-protocol. (n.d.). 2.3. 3D Ligand-Based Pharmacophore Modeling. Retrieved from [Link]

-

Institute of Molecular and Translational Medicine. (2018, November 27). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Retrieved from [Link]

-

Protheragen. (n.d.). Structure-based Pharmacophore Modeling. Retrieved from [Link]

-

Protheragen. (n.d.). Ligand-based Pharmacophore Modeling. Retrieved from [Link]

-

Eldweek, A. (n.d.). Applications and Limitations of Pharmacophore Modeling. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. Retrieved from [Link]

-